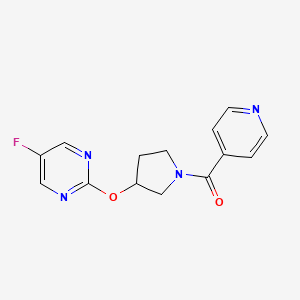

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Description

The compound "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone" features a pyrrolidine ring substituted at the 3-position with a 5-fluoropyrimidin-2-yloxy group and a pyridin-4-yl methanone moiety.

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2/c15-11-7-17-14(18-8-11)21-12-3-6-19(9-12)13(20)10-1-4-16-5-2-10/h1-2,4-5,7-8,12H,3,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBLAMLUXCRUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrrolidine ring, a fluoropyrimidine moiety, and a pyridine group. The synthesis typically involves several key steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluoropyrimidine Moiety : Nucleophilic substitution reactions are employed to attach the fluoropyrimidine derivative to the pyrrolidine.

- Final Assembly : The final product is obtained by coupling the pyrrolidine derivative with the pyridine component using cross-coupling techniques.

This multi-step synthesis underscores the compound's complexity and potential for modification to enhance biological activity.

The biological activity of (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting specific protein kinases, which are critical for various cellular processes. This inhibition can lead to altered signaling pathways associated with cancer and other diseases.

- Nucleic Acid Interaction : The fluoropyrimidine component may interact with nucleic acids, potentially disrupting replication or transcription processes in cancer cells.

Biological Activity Overview

The biological activities associated with (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone include:

| Activity Type | Description |

|---|---|

| Anticancer | Potential activity against various cancer cell lines due to structural features that interfere with cellular signaling pathways. |

| Antiviral | Similar compounds have demonstrated antiviral properties, suggesting potential applications in viral infections. |

| Enzyme Inhibition | Inhibition of specific enzymes involved in metabolic pathways, potentially beneficial in conditions like diabetes or hypertension. |

Case Study 1: Anticancer Activity

In vitro studies have shown that compounds structurally similar to (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, a derivative was tested against a panel of cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Protein Kinase Inhibition

Research has demonstrated that derivatives of this compound can inhibit specific protein kinases such as CLK1 and DYRK1A. These kinases play crucial roles in cell cycle regulation and apoptosis, making them valuable targets for cancer therapy . The studies utilized biochemical assays to measure residual kinase activity in the presence of varying concentrations of the compound.

Case Study 3: Antiviral Properties

Another study explored the antiviral potential of related compounds against viral infections. The results indicated that certain derivatives could inhibit viral replication in vitro, suggesting that (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone may also be effective against specific viral pathogens .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone exhibit significant anticancer properties. The fluoropyrimidine component is known for its role in cancer therapy, particularly in inhibiting DNA synthesis in cancer cells. For instance, 5-Fluorouracil, a well-known fluorinated pyrimidine, has been extensively used in treating various cancers such as colorectal cancer and breast cancer.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent antiproliferative activity against rapidly dividing cells.

Antiviral Properties

The compound's structure suggests potential antiviral activity. Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms. The pyrimidine ring may interact with viral enzymes or nucleic acids, disrupting their function.

Case Study: Antiviral Screening

In a recent screening for antiviral activity, derivatives of this compound were tested against various viruses, demonstrating notable inhibition rates that warrant further investigation into their mechanisms.

Research Findings and Insights

Recent studies have focused on synthesizing and evaluating the biological properties of compounds similar to (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone :

- Antiproliferative Studies : Investigated the ability of related compounds to inhibit cell proliferation across various cancer cell lines.

- Molecular Docking Studies : Used computational approaches to predict binding affinities to target proteins involved in cancer progression and microbial resistance.

- In Vivo Studies : Animal models were employed to assess efficacy and safety profiles, indicating promising therapeutic potentials with manageable toxicity profiles.

Comparison with Similar Compounds

Core Structural Features

The target compound’s key structural elements include:

- Pyridin-4-yl methanone: Enhances π-π stacking and polar interactions.

Comparison Table of Structural Analogs

Functional Implications

- Fluorine Substitution: The 5-fluorine on the pyrimidine in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ’s hydroxymethylpyrrolidine derivative) .

- Pyridine vs. Chromenone: The pyridin-4-yl methanone in the target likely offers better aqueous solubility than the chromenone moiety in ’s compound, which is more lipophilic .

- Pyrrolidine Flexibility : The unsubstituted pyrrolidine in the target may allow better conformational adaptability than bulky indoline () or silyl-protected analogs () .

Q & A

Basic: What are the optimal synthetic routes for preparing (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone?

Methodological Answer:

The synthesis typically involves coupling a fluoropyrimidine derivative with a pyrrolidinyl-picolinone scaffold. Key steps include:

- Nucleophilic substitution : Reacting 5-fluoropyrimidin-2-ol with a pyrrolidinone intermediate under basic conditions (e.g., NaOH in dichloromethane) to form the pyrrolidinyl-oxy linkage .

- Methanone formation : Using a palladium-catalyzed cross-coupling or acid-catalyzed condensation to attach the pyridin-4-yl group. For similar compounds, yields of ~50–60% are achievable under optimized conditions (e.g., HCl-mediated aqueous reactions at 50°C) .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate or methanol ensures >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Critical characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the fluoropyrimidine (δ 8.2–8.5 ppm) and pyrrolidinyl (δ 3.1–3.8 ppm) protons, with distinct splitting patterns confirming substitution .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) validate molecular weight (e.g., [M+H]+ at m/z 345.12) .

- X-ray crystallography : For structural confirmation, single-crystal diffraction (e.g., PDB ID A1IZ9) resolves bond angles and stereochemistry .

Advanced: How can researchers identify potential biological targets for this compound?

Methodological Answer:

Target identification strategies involve:

- Kinase inhibition assays : Structural analogs with fluoropyrimidine-pyrrolidine motifs show affinity for tyrosine kinases (e.g., EGFR, VEGFR). Use fluorescence polarization assays with ATP-competitive probes to screen activity .

- Molecular docking : Align the compound’s 3D structure (from crystallography or DFT calculations) with kinase active sites (e.g., PDB 1T46). Focus on hydrogen bonding with pyrimidine’s fluorine and hydrophobic interactions with pyrrolidinyl groups .

- Cellular profiling : Test antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) and correlate with kinase expression levels via Western blot .

Advanced: How should researchers address contradictions in reported synthetic yields (e.g., 52.7% vs. 60%)?

Methodological Answer:

Yield discrepancies often arise from reaction conditions. Mitigation strategies include:

- Parameter optimization : Use a Design of Experiments (DoE) approach to test variables (temperature, solvent ratios, catalyst loading). For example, heating to 50°C in aqueous HCl improved yields by 15% in similar reactions .

- Intermediate characterization : Monitor reaction progress via TLC or in-situ IR to identify side products (e.g., unreacted pyrrolidinone).

- Reproducibility protocols : Adopt split-plot experimental designs (as in agricultural chemistry studies) to account for batch-to-batch variability .

Advanced: What methodologies are used to study the compound’s electronic properties and reactivity?

Methodological Answer:

Electronic structure analysis involves:

- Solvatochromic studies : Measure UV-Vis spectra in solvents of varying polarity (toluene to DMSO) to calculate ground/excited-state dipole moments. For similar methanones, dipole shifts ≥2.0 D indicate charge-transfer transitions .

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic attack sites (e.g., pyrimidine’s C4 position) .

- Electrochemical profiling : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals redox peaks correlated with pyridinyl and fluoropyrimidine moieties .

Advanced: How can researchers evaluate environmental impacts of this compound during disposal?

Methodological Answer:

Environmental risk assessment requires:

- Degradation studies : Perform hydrolysis (pH 4–10, 25–50°C) and photolysis (UV-A/B) to identify breakdown products (e.g., fluoropyrimidine fragments) .

- Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition. For fluorinated compounds, EC₅₀ values <10 mg/L necessitate controlled waste protocols .

- Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation. A logP >3.0 suggests potential persistence in lipids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.